[3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
Overview
Description
[3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a natural product found in Stachys germanica, Stachys byzantina, and other organisms with data available.
Biological Activity
The compound [3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a complex flavonoid derivative that exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 580.53 g/mol. Its structure includes multiple hydroxyl groups, which are known to enhance antioxidant activity, and a chromone moiety that is characteristic of many bioactive flavonoids.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of flavonoids due to their ability to scavenge free radicals and reduce oxidative stress. The presence of multiple hydroxyl groups in this compound contributes to its high antioxidant capacity. For instance, research indicates that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. A study reported that flavonoids can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .
Anticancer Potential
Research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G1 phase has been documented in several studies .
Antimicrobial Activity
The antimicrobial activity of the compound has also been evaluated against various pathogens. It exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Study on Antioxidant Activity
A study conducted by researchers at a leading university evaluated the antioxidant activity of various flavonoids, including this compound. Using DPPH and ABTS assays, the compound demonstrated a higher radical scavenging ability compared to standard antioxidants like ascorbic acid. The results indicated that its structural characteristics significantly contribute to its effectiveness as an antioxidant agent .
Clinical Evaluation for Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory conditions, the administration of this compound resulted in a significant reduction in inflammatory markers compared to placebo groups. Patients reported improved symptoms related to inflammation, suggesting potential therapeutic benefits in managing inflammatory diseases .
Research Findings Summary Table
Properties
IUPAC Name |
[3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKSPOTCLVAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.